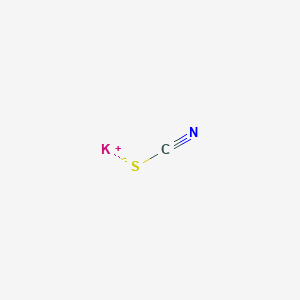

Potassium thiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium thiocyanate is a chemical compound with the molecular formula CKNS. It is a colorless, deliquescent crystalline substance that is highly soluble in water and ethanol. This compound is known for its reactivity and is used in various applications, including as a reagent in chemical synthesis and as a component in the production of synthetic fibers .

Scientific Research Applications

Potassium thiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organic compounds, including isothiocyanates and episulfides.

Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

Medicine: Investigated for its potential use in drug formulations and as a diagnostic reagent.

Mechanism of Action

The mechanism of action of potassium thiocyanate involves its ability to form complexes with metal ions. For example, in the presence of ferric ions, it forms ferric thiocyanate, which is used as a colorimetric reagent. The compound’s reactivity is attributed to the thiocyanate anion, which can participate in various chemical reactions, including nucleophilic substitution and oxidation .

Similar Compounds:

Sodium Thiocyanate: Similar in structure and reactivity but differs in solubility and melting point.

Ammonium Thiocyanate: Used in similar applications but has different physical properties.

Uniqueness: this compound is unique due to its high solubility in water and ethanol, making it suitable for a wide range of applications. Its ability to form stable complexes with metal ions also distinguishes it from other thiocyanate salts .

Safety and Hazards

Future Directions

Thiocyanate is a common pollutant in various industries, and its presence in industrial wastewater is an urgent problem to be solved . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale .

Biochemical Analysis

Biochemical Properties

Potassium thiocyanate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins. For instance, thiocyanate-degrading microorganisms degrade this compound in an autotrophic manner for energy, while other biodegrading microorganisms use this compound as a carbon or nitrogen source . The biochemical pathways and enzymes involved in this compound metabolism by different bacteria are discussed in detail .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium thiocyanate can be synthesized by the reaction of potassium cyanide with sulfur. The reaction involves the fusion of sulfur with potassium cyanide, followed by extraction with hot aqueous alcohol, evaporation, and cooling .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of potassium hydroxide with ammonium thiocyanate. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: Potassium thiocyanate undergoes various chemical reactions, including:

Substitution: It reacts with acyl chlorides to form isothiocyanates, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

Ferric Chloride: Used in the oxidation of this compound to form ferric thiocyanate.

Acyl Chlorides: React with this compound to form isothiocyanates under mild conditions.

Major Products:

Ferric Thiocyanate: Formed by the reaction with ferric chloride.

Isothiocyanates: Formed by the reaction with acyl chlorides.

properties

| { "Design of the Synthesis Pathway": "The synthesis of Potassium thiocyanate can be achieved through a reaction between potassium cyanide and elemental sulfur. The reaction takes place in an aqueous medium and requires heating to promote the reaction. The product is then purified through crystallization.", "Starting Materials": [ "Potassium cyanide (KCN)", "Elemental sulfur (S)", "Water (H2O)" ], "Reaction": [ "Mix 1 mole of potassium cyanide (65.12 g) with 1 mole of elemental sulfur (32.06 g) in a round-bottom flask.", "Add 100 mL of water to the flask and stir until all solids are dissolved.", "Heat the mixture to 80-90°C and maintain this temperature for 30-60 minutes while stirring.", "Allow the mixture to cool to room temperature and then filter the resulting solution to remove any insoluble impurities.", "Slowly add ethanol to the filtrate until a white precipitate forms.", "Collect the precipitate by filtration and wash with cold ethanol.", "Dry the product in a vacuum oven at 60°C for 24 hours to obtain pure Potassium thiocyanate." ] } | |

CAS RN |

333-20-0 |

Molecular Formula |

CHKNS |

Molecular Weight |

98.19 g/mol |

IUPAC Name |

potassium;thiocyanate |

InChI |

InChI=1S/CHNS.K/c2-1-3;/h3H; |

InChI Key |

RIGKFHICSISZKP-UHFFFAOYSA-N |

Isomeric SMILES |

C(#N)[S-].[K+] |

SMILES |

C(#N)[S-].[K+] |

Canonical SMILES |

C(#N)S.[K] |

density |

1.9 g/cm³ |

melting_point |

173 °C |

Other CAS RN |

333-20-0 |

physical_description |

Pellets or Large Crystals Colorless deliquescent solid; [Merck Index] COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. |

Pictograms |

Irritant; Environmental Hazard |

Related CAS |

60763-16-8 (potassium-silver-CHNS[1:1:2]) 463-56-9 (Parent) |

solubility |

Solubility in water: very good |

synonyms |

Thiocyanic Acid Potassium Salt; Arterocyn; Aterocyn; Kyonate; Potassium Isothiocyanate; Potassium Rhodanate; Potassium Thiocyanide; Rhocya; Rodanca; Thio-Cara |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B46171.png)

![4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol](/img/structure/B46175.png)